![molecular formula C19H16FN5O3S B2844027 2-fluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide CAS No. 1021051-10-4](/img/structure/B2844027.png)
2-fluoro-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .
Synthesis Analysis
The stereochemistry and relative configurations of the synthesized compounds were determined by 1D and 2D NMR spectroscopy and X-ray crystallography . The reaction was also performed using enantiomeric starting materials leading to enantiomeric quinazolinotriazolobenzodiazepine with an ee of 95% .Molecular Structure Analysis
The geometrical parameters, MEP and FMO analyses were conducted by DFT calculations at the B3LYP/6-311G (2 d, p) level of theory . The structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines, which have profound importance in drug design, discovery and development .Chemical Reactions Analysis
The solid that precipitated was filtered off and crystallized from dilute dioxane to give compound 11 as white solid . The reaction was also performed using enantiomeric starting materials leading to enantiomeric quinazolinotriazolobenzodiazepine with an ee of 95% .Physical And Chemical Properties Analysis
The geometrical parameters, MEP and FMO analyses were conducted by DFT calculations at the B3LYP/6-311G (2 d, p) level of theory . The molecular formula of the compound is C 19 H 15 F 2 N 5 O 3 S with an average mass of 431.416 Da .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
The synthesis of new pyrazoline and pyrazole derivatives, including those bearing benzenesulfonamide moieties, has been explored. These compounds have been evaluated for their antimicrobial activity against a range of organisms, including Gram-negative bacteria (E. coli, P. aeruginosa), Gram-positive bacteria (S. aureus), and yeast-like fungi (C. albicans) using the Nutrient Agar and Sabouraud Dextrose Agar diffusion methods. The studies demonstrate the potential of these compounds in treating infections due to their antibacterial and antifungal properties (Hassan, 2013).
Antitumor Activity
Research has also focused on the antitumor activity of pyrido[2,3-d]pyrimidine and pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives. These compounds exhibit cytotoxic activity against cancer cell lines, including PC-3 prostate cancer and A-549 lung cancer cells. The mechanisms behind their cytotoxic activities have been linked to the induction of apoptosis through G1 cell cycle arrest, highlighting their potential in cancer therapy (Fares et al., 2014).
Cyclooxygenase-2 (COX-2) Inhibition
The development of COX-2 inhibitors for the treatment of inflammatory conditions has been a significant area of research. Studies on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives have led to the identification of compounds with potent COX-2 inhibitory activity and high selectivity over COX-1, indicating their potential utility in managing conditions like rheumatoid arthritis and osteoarthritis without the side effects associated with nonselective COX inhibitors (Hashimoto et al., 2002).
Fluorodesulfurization Applications
Research into the selective fluorodesulfurization of benzo- and pyrido-oxazine derivatives has been conducted to explore the synthesis of monofluorinated products. These reactions, utilizing N-halogenosuccinimides as oxidizing agents in the presence of Et3N·3HF, have yielded fluorinated compounds with potential applications in medicinal chemistry and drug design (Yin, Inagi, & Fuchigami, 2010).
Carbonic Anhydrase Inhibition
The compound and its derivatives have been evaluated for their ability to inhibit carbonic anhydrase isozymes, which are enzymes involved in various physiological processes, including respiration and the regulation of pH in tissues. Inhibitors of carbonic anhydrases have therapeutic potential in treating conditions such as glaucoma, epilepsy, and cancer (Alafeefy et al., 2015).
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as triazole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological processes, and their inhibition can be used to inhibit parasitic growth .
Mode of Action
It’s known that triazole derivatives can interact with their targets through hydrogen bond accepting and donating characteristics . This allows them to make specific interactions with different target receptors, leading to various biological activities .
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability and its impact on the body.
Result of Action
Compounds with similar structures have shown cytotoxic activities with potent ic50 values against certain cell lines . This suggests that the compound may have potential anticancer properties.
Safety and Hazards
Most of the tested compounds exhibited cytotoxicity at concentration 160 μg/ml . Compound 8b showed promising antiviral activity . In vitro antimicrobial screening against different pathogenic organisms using agar diffusion method demonstrated that compounds 4d, 6c, 7b, and 8a exhibit antibacterial and/or antifungal activities .
Direcciones Futuras
The present review article strives to compile the latest synthetic approaches for the synthesis of triazolothiadiazine and its derivatives, along with their diverse pharmacological activities . It is hoped that this review article will be of help to researchers engaged in the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .
Propiedades
IUPAC Name |
2-fluoro-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN5O3S/c20-15-8-4-5-9-16(15)29(26,27)21-12-13-28-18-11-10-17-22-23-19(25(17)24-18)14-6-2-1-3-7-14/h1-11,21H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTUFSOPGYHCVJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNS(=O)(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

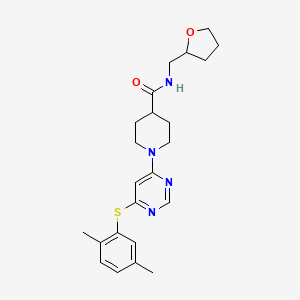

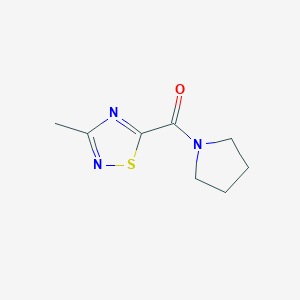
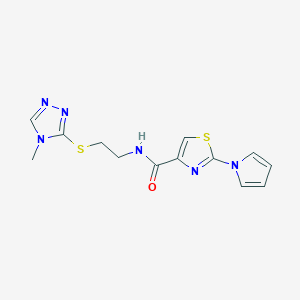
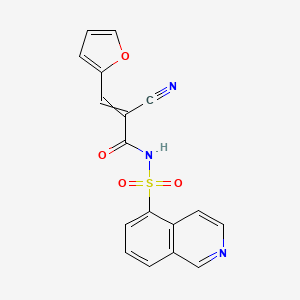
![3-[(1-Cyclopentanecarbonylpiperidin-4-yl)methyl]-5,6-dimethyl-3,4-dihydropyrimidin-4-one](/img/structure/B2843951.png)
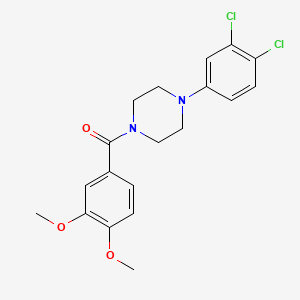
![N-[3-(methylcarbamoyl)-2-thienyl]-1-(2-thienylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2843954.png)
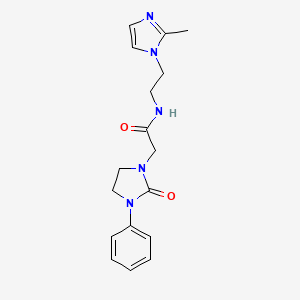

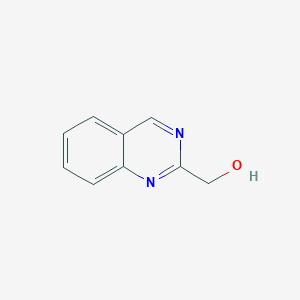
![N-[2-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2843962.png)
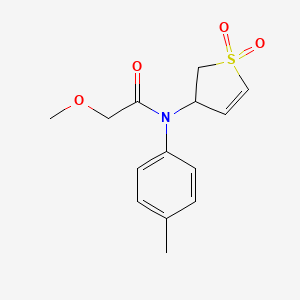
![4-methoxy-6-oxo-1-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2843965.png)